molecular formula C16H18ClN3O4S3 B2633410 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide CAS No. 941896-65-7

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide

Cat. No.: B2633410
CAS No.: 941896-65-7
M. Wt: 447.97
InChI Key: RJISUAHYVVJPKR-UHFFFAOYSA-N
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Description

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivatives. The chlorothiophene and methylcarbamoyl thiophene are synthesized separately and then coupled with the piperidine-4-carboxamide under specific conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
  • 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3-(methylcarbamoyl)thiophen-2-yl)piperidine-2-carboxamide

Uniqueness

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S3/c1-18-15(22)11-6-9-25-16(11)19-14(21)10-4-7-20(8-5-10)27(23,24)13-3-2-12(17)26-13/h2-3,6,9-10H,4-5,7-8H2,1H3,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJISUAHYVVJPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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